molecular formula C12H15F2N B1421459 [1-(2,6-Difluorophenyl)cyclopentyl]methanamine CAS No. 1235439-03-8

[1-(2,6-Difluorophenyl)cyclopentyl]methanamine

Cat. No.: B1421459
CAS No.: 1235439-03-8
M. Wt: 211.25 g/mol
InChI Key: OPMVQGTXUIMFNO-UHFFFAOYSA-N
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Description

[1-(2,6-Difluorophenyl)cyclopentyl]methanamine: is a chemical compound with the molecular formula C12H15F2N and a molecular weight of 211.25 g/mol . It is a useful research chemical, often employed in various scientific studies due to its unique structural properties.

Preparation Methods

The synthesis of [1-(2,6-Difluorophenyl)cyclopentyl]methanamine typically involves the reaction of 2,6-difluorobenzyl chloride with cyclopentylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

[1-(2,6-Difluorophenyl)cyclopentyl]methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like or , leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using in the presence of a to yield the corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the amine group acts as a nucleophile.

Scientific Research Applications

[1-(2,6-Difluorophenyl)cyclopentyl]methanamine is utilized in various fields of scientific research:

    Chemistry: It serves as a building block in organic synthesis, aiding in the development of more complex molecules.

    Biology: The compound is used in biochemical studies to understand its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1-(2,6-Difluorophenyl)cyclopentyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate how this compound exerts its effects at the molecular level .

Comparison with Similar Compounds

Similar compounds to [1-(2,6-Difluorophenyl)cyclopentyl]methanamine include:

    [1-(2,6-Difluorophenyl)cyclopentyl]methanol: Differing by the presence of a hydroxyl group instead of an amine.

    [1-(2,6-Difluorophenyl)cyclopentyl]methane: Lacking the amine group entirely.

    [1-(2,6-Difluorophenyl)cyclopentyl]methylamine: Featuring a methyl group attached to the amine.

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications.

Properties

IUPAC Name

[1-(2,6-difluorophenyl)cyclopentyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N/c13-9-4-3-5-10(14)11(9)12(8-15)6-1-2-7-12/h3-5H,1-2,6-8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMVQGTXUIMFNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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